2-{3-aminospiro[3.3]heptan-1-yl}acetamide hydrochloride, Mixture of diastereomers
Description
2-{3-Aminospiro[3.3]heptan-1-yl}acetamide hydrochloride is a bicyclic amine derivative featuring a spiro[3.3]heptane core substituted with an acetamide group at position 1 and an amine at position 2. The compound exists as a mixture of diastereomers due to the stereochemical complexity of the spiro system, leading to distinct physicochemical and biological properties . Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications.
Key structural attributes include:
- Spirocyclic framework: Provides conformational rigidity compared to linear or monocyclic analogs.
- Acetamide functionality: Facilitates hydrogen bonding and interactions with biological targets.
- Diastereomerism: Impacts crystallization behavior, pharmacokinetics, and purification challenges.
Properties
Molecular Formula |
C9H17ClN2O |
|---|---|
Molecular Weight |
204.70 g/mol |
IUPAC Name |
2-(3-aminospiro[3.3]heptan-1-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C9H16N2O.ClH/c10-7-4-6(5-8(11)12)9(7)2-1-3-9;/h6-7H,1-5,10H2,(H2,11,12);1H |
InChI Key |
GPPVESAAFZTDPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CC2N)CC(=O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-aminospiro[3.3]heptan-1-yl}acetamide hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the spirocyclic core followed by the introduction of the amine and acetamide groups. The reaction conditions often involve the use of strong bases and acids to facilitate the formation of the spirocyclic structure and subsequent functionalization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{3-aminospiro[3.3]heptan-1-yl}acetamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce secondary amines.
Scientific Research Applications
2-{3-aminospiro[3.3]heptan-1-yl}acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-aminospiro[3.3]heptan-1-yl}acetamide hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides stability and rigidity. This compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Amine Derivatives
3-Ethoxyspiro[3.3]heptan-1-amine (CAS: 1354961-64-0)
- Structure : Ethoxy substituent replaces the acetamide group.
- Properties: Boiling point: 222.5±33.0 °C (vs. unavailable for target compound). Lower hydrogen-bonding capacity (1 donor vs. 2 in the target compound) .
- Applications: Likely used as a building block for non-polar intermediates.
3-Amino-1-thiaspiro[3.3]heptan-2-one Hydrochloride (CAS: 2243520-73-0)
Bicyclic Amine Hydrochlorides with Diastereomerism
Bicyclo[3.2.1]octan-2-amine Hydrochloride
- Structure : Larger bicyclic system (8-membered vs. 7-membered spiro).
- Properties :
3-Ethylpyrrolidine-2-carboxylic Acid Hydrochloride (CAS: 104757-47-3)
Acetamide Derivatives
2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide
Table 1: Key Data for Target Compound and Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups | Diastereomer Separation Challenges |
|---|---|---|---|---|---|
| Target Compound | C₉H₁₅ClN₂O | ~223* | N/A | Spiro amine, acetamide | High (multiple stereocenters) |
| 3-Ethoxyspiro[3.3]heptan-1-amine | C₉H₁₇NO | 155.24 | 222.5±33.0 | Ethoxy, amine | Moderate (fewer polar groups) |
| 3-Amino-1-thiaspiro[3.3]heptan-2-one HCl | C₆H₁₀ClNOS | 179.67 | N/A | Thia, ketone, amine | High (sulfur complicates NMR) |
| Bicyclo[3.2.1]octan-2-amine HCl | C₈H₁₆ClN | 161.67 | N/A | Bicyclic amine | Moderate (larger ring flexibility) |
*Estimated based on analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
